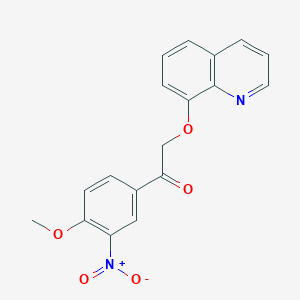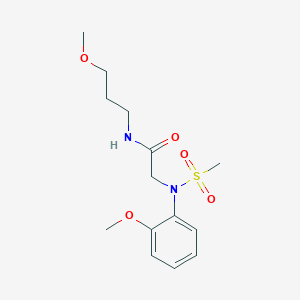![molecular formula C22H30N4O5S2 B4897901 1,1'-[oxybis(4,1-phenylenesulfonyl)]bis(4-methylpiperazine)](/img/structure/B4897901.png)
1,1'-[oxybis(4,1-phenylenesulfonyl)]bis(4-methylpiperazine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1'-[oxybis(4,1-phenylenesulfonyl)]bis(4-methylpiperazine), commonly known as OBSPM, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. OBSPM is a sulfonamide-based compound that has been shown to exhibit various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
OBSPM has been extensively studied for its potential applications in scientific research. It has been shown to exhibit inhibitory effects on various enzymes, including carbonic anhydrase and acetylcholinesterase. OBSPM has also been found to possess anticancer properties, with studies showing its ability to induce apoptosis in cancer cells. Additionally, OBSPM has been shown to exhibit antimicrobial activity against various bacterial strains.
Wirkmechanismus
The mechanism of action of OBSPM is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and the induction of apoptosis in cancer cells. OBSPM has also been shown to interact with DNA, which may contribute to its antimicrobial activity.
Biochemical and Physiological Effects:
OBSPM has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit carbonic anhydrase, which plays a crucial role in the regulation of acid-base balance in the body. OBSPM has also been shown to inhibit acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is essential for proper nerve function. Additionally, OBSPM has been found to induce apoptosis in cancer cells, which may contribute to its anticancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
OBSPM has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit various biochemical and physiological effects. However, there are also limitations to its use. OBSPM is a sulfonamide-based compound, which may limit its solubility in certain solvents. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of OBSPM. One area of research could focus on its potential applications in the treatment of various diseases, including cancer and bacterial infections. Additionally, further studies could be conducted to elucidate its mechanism of action and to explore its potential as a therapeutic agent. Finally, research could be conducted to develop more efficient synthesis methods for OBSPM, which may increase its availability for scientific research.
Synthesemethoden
OBSPM can be synthesized through a multistep process involving the reaction of piperazine with 4-nitrobenzenesulfonyl chloride, followed by reduction with hydrogen gas and subsequent reaction with 4-methylpiperazine. The final product is obtained through the reaction of the intermediate with 4,4'-oxybis(benzenesulfonyl chloride) in the presence of triethylamine.
Eigenschaften
IUPAC Name |
1-methyl-4-[4-[4-(4-methylpiperazin-1-yl)sulfonylphenoxy]phenyl]sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O5S2/c1-23-11-15-25(16-12-23)32(27,28)21-7-3-19(4-8-21)31-20-5-9-22(10-6-20)33(29,30)26-17-13-24(2)14-18-26/h3-10H,11-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQSFGCVVONZRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-[4-[4-(4-methylpiperazin-1-yl)sulfonylphenoxy]phenyl]sulfonylpiperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-{2-[(5-chloro-2-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide](/img/structure/B4897832.png)
![3-(4-chlorophenyl)-5-(2-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B4897847.png)
![4-[(6-methyl-1-benzofuran-3-yl)acetyl]morpholine](/img/structure/B4897855.png)
![2-{2-[4-(2-chlorobenzyl)-1-piperazinyl]-1-methyl-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4897871.png)
![3-butoxy-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4897875.png)

![4-(5-{[1-(3-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)-3-methylbenzoic acid](/img/structure/B4897885.png)


![1-(1-pyrenylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4897903.png)

![N-(4-bromophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B4897914.png)
